![molecular formula C12H12N2O2 B1358295 (E)-Ethyl-3-(Imidazo[1,2-a]pyridin-3-yl)acrylat CAS No. 400037-31-2](/img/structure/B1358295.png)
(E)-Ethyl-3-(Imidazo[1,2-a]pyridin-3-yl)acrylat
Übersicht
Beschreibung
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their ability to interact with various biological targets
Wissenschaftliche Forschungsanwendungen
Chemistry
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate serves as a valuable building block in synthetic chemistry. Its unique structure allows it to act as a ligand in coordination chemistry and as a precursor for more complex molecules.
Application | Details |
---|---|
Building Block | Used in synthesizing derivatives for drug discovery. |
Coordination Chemistry | Acts as a ligand for metal complexes. |
Biology
The compound has shown promise in biological research due to its potential antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to interact with various biological targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit specific kinases involved in cancer progression. For instance, compounds similar to (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate have been evaluated for their efficacy against non-small cell lung cancer (NSCLC), showing significant inhibition of cell migration and invasion at micromolar concentrations .
Medicine
In medicinal chemistry, (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is explored for its potential therapeutic applications:
- Drug Development: Investigated as a candidate for targeting histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders .
Therapeutic Target | Potential Application |
---|---|
Histone Deacetylases | Treatment of cancer and neurodegenerative diseases. |
Industry
The compound's unique properties make it suitable for applications in material science:
- Development of New Materials: Explored for its optical and electronic properties, potentially leading to advancements in organic electronics and photonic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the acrylate group. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine scaffold. This is followed by a Heck reaction to introduce the acrylate group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the acrylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce saturated esters.
Wirkmechanismus
The mechanism of action of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazines: Another class of fused heterocycles with a pyrazine ring, known for their pharmacological properties.
Uniqueness
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is unique due to its specific structural features, such as the presence of the acrylate group, which can participate in additional chemical reactions and enhance its biological activity. The combination of the imidazo[1,2-a]pyridine core with the acrylate moiety provides a versatile scaffold for the development of new compounds with potential therapeutic applications.
Biologische Aktivität
(E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to an ethyl acrylate group, which contributes to its unique chemical properties. The imidazo[1,2-a]pyridine structure is known for its ability to interact with biological macromolecules, enhancing the compound's potential therapeutic effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate. In vitro assays demonstrated significant activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : These compounds also showed considerable efficacy in inhibiting biofilm formation, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate has been explored through various studies:
- Cytotoxicity : The compound demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating significant potency. For example, related compounds showed IC50 values ranging from 9.4 μM to 7.8 μM against A549 lung cancer cells .
- Mechanism of Action : The mechanism involves the inhibition of specific kinases and interference with DNA replication processes, which are crucial for cancer cell proliferation .
Case Studies
Several case studies have illustrated the practical applications of (E)-Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)acrylate in therapeutic settings:
- Study on Antimicrobial Efficacy :
- In Vivo Cancer Models :
Research Findings Summary
Eigenschaften
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-3-ylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)7-6-10-9-13-11-5-3-4-8-14(10)11/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDPVQJYGZTQLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C2N1C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741631 | |
Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400037-31-2 | |
Record name | Ethyl 3-(imidazo[1,2-a]pyridin-3-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30741631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.